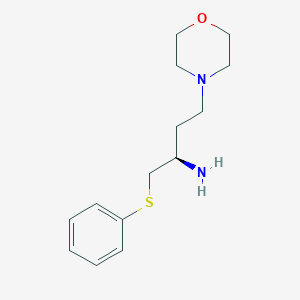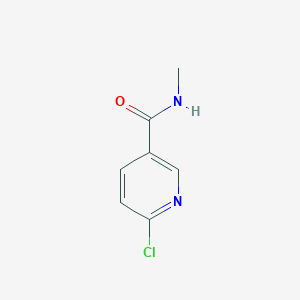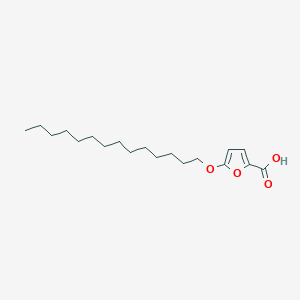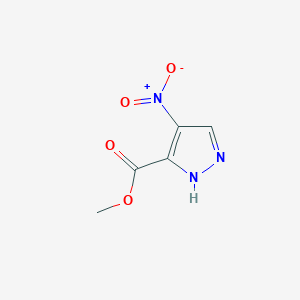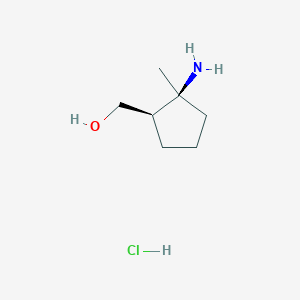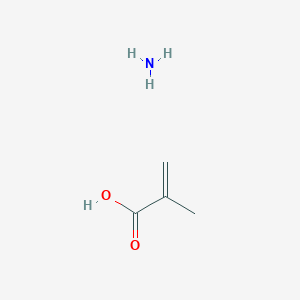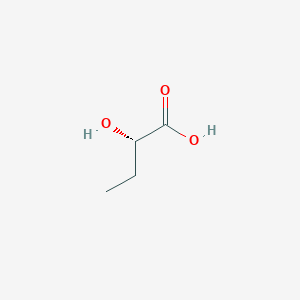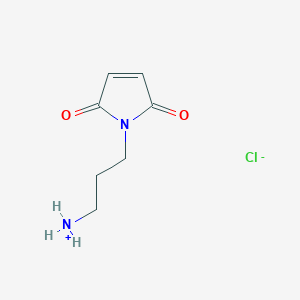
1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- 3,5-Disubstituted-2-(2-pyridyl)pyrroles, related to the compound , can be synthesized through the condensation of 2-(aminomethyl)pyridine and 1,3-diones. The reaction involves the intermediacy of a (2-pyridyl)methylimine, with a marked dependence on the presence of additional aminomethylpyridine for the regioselectivity of unsymmetrical diones (Klappa, McNeill & Rich, 2002).
Molecular Structure Analysis
- In a study focusing on pyrrolidine-2,4-diones, a related structure, acylation at C-3 was achieved using acid chlorides of various acids in the presence of Lewis acids. The molecular structure of one of these compounds was determined using X-ray crystallography (Jones et al., 1990).
Chemical Reactions and Properties
- A study on isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates, closely related to the compound of interest, revealed that reactions with thiourea lead to the formation of novel compounds. This process involved the cleavage and subsequent closure of the pyrrole ring, indicating complex chemical reactivity (Dmitriev et al., 2011).
Physical Properties Analysis
- The synthesis of polymers containing a related structure, the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, revealed that these polymers are soluble in common organic solvents and exhibit strong fluorescence. This study highlights the physical properties of materials derived from related pyrrolopyrrole diones (Zhang & Tieke, 2008).
Chemical Properties Analysis
- Research on Lewis acid-promoted reactions involving primary amine, 2-butynedioate, and propargylic alcohol resulted in the efficient construction of 1,2-dihydropyridine-5,6-dicarboxylates and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones. These findings provide insights into the chemical properties and reactivity of compounds structurally related to 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride (Yin et al., 2013).
Applications De Recherche Scientifique
Recyclization Reactions
A study explored the recyclization reactions of monocyclic 1H-pyrrole-2,3-diones with thiourea, leading to the formation of compounds with potential in materials science and organic synthesis. This research demonstrated the chemical reactivity and versatility of pyrrolo[3,4-c]pyrrole derivatives in synthesizing complex molecular structures (Dmitriev, Silaichev, Slepukhin, & Maslivets, 2011).
Biological Activity
Another investigation focused on the synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, highlighting their potential as tyrosine kinase inhibitors. This research suggests these compounds may have applications in cancer treatment by inhibiting the growth of cancer cell lines and tumors (Kuznietsova, Hurmach, Bychko, et al., 2019).
Photoluminescent Materials
A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units were synthesized, demonstrating the use of pyrrolo[3,4-c]pyrrole derivatives in creating materials with strong photoluminescence. These findings could lead to advances in electronic applications (Beyerlein & Tieke, 2000).
Corrosion Inhibition
Research on new 1H-pyrrole-2,5-dione derivatives revealed their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. This application is critical in materials science, particularly in protecting industrial infrastructure (Zarrouk, Hammouti, Lakhlifi, et al., 2015).
Organic Synthesis
A study on the synthesis of new photochromic dithienylmaleimides with acetal and aldehyde fragments expands the utility of pyrrolo[3,4-c]pyrrole derivatives in creating compounds with photoresponsive properties. These compounds have potential applications in developing new materials with light-sensitive characteristics (Belikov, 2018).
Safety And Hazards
Orientations Futures
Pyrrolidine and its derivatives continue to be an area of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . The development of new biobased polymers with high performance and high functionality by employing biomasses as the raw material is a pressing issue among researchers .
Propriétés
IUPAC Name |
1-(3-aminopropyl)pyrrole-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c8-4-1-5-9-6(10)2-3-7(9)11;/h2-3H,1,4-5,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVOTZVQRDVUOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |
CAS RN |
1257852-74-6 |
Source


|
| Record name | 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

